
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate is a chemical compound with the molecular formula C15H17N3O3 and a molecular weight of 287.31 g/mol . It is a quinoxaline derivative, which is a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate typically involves the reaction of 3-chloroquinoxaline-2-carboxylate with morpholine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Chemical Synthesis and Properties
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate is synthesized through the reaction of 3-chloroquinoxaline-2-carboxylate with morpholine under reflux conditions in solvents like ethanol or methanol. The resulting compound has the molecular formula C15H17N3O3 and a molecular weight of 287.31 g/mol. The structure allows for further modifications, making it a versatile building block in organic synthesis.
Antimicrobial Properties
Research indicates that quinoxaline derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential as antibacterial agents . The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Quinoxaline derivatives are known to inhibit key enzymes involved in tumor progression, such as tyrosine kinases and C-MET kinases. These interactions can disrupt signaling pathways critical for cancer cell proliferation and survival . In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer therapeutics .
Antiviral Effects
There is emerging evidence that quinoxaline derivatives possess antiviral properties as well. They may act by inhibiting viral replication or interfering with viral entry into host cells. This aspect is particularly relevant given the ongoing need for effective antiviral agents against emerging viral diseases.
Drug Development
The potential of this compound in drug development is significant due to its diverse biological activities. It is being explored for use in treating infections, cancers, and possibly other diseases linked to dysregulated cell signaling pathways .
Industrial Applications
Beyond biological applications, this compound is also utilized in the development of dyes and pigments due to its stable chemical properties and ability to form complexes with metal ions. This versatility makes it valuable not only in pharmaceuticals but also in industrial chemistry.
Table: Summary of Biological Activities of this compound
Mécanisme D'action
The mechanism of action of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes such as tyrosine kinases and C-MET kinases, which play crucial roles in cell signaling and cancer progression . Additionally, these compounds can induce apoptosis and inhibit tubulin polymerization, leading to the selective killing of cancer cells .
Comparaison Avec Des Composés Similaires
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate can be compared with other quinoxaline derivatives such as:
Quinoxaline: The parent compound, which serves as a basic structure for various derivatives.
Pthalazine: A similar nitrogen-containing heterocyclic compound with different biological activities.
Quinazoline: Another related compound with applications in medicinal chemistry.
Cinnoline: A heterocyclic compound with structural similarities to quinoxaline.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Activité Biologique
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate (CAS No. 108222-18-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
This compound is synthesized through a series of chemical reactions involving quinoxaline derivatives. The compound is characterized by its morpholine group, which enhances its solubility and biological activity. The synthesis typically involves:
- Formation of Quinoxaline Derivatives : Starting from appropriate precursors such as 4-bromo-o-phenylenediamine.
- Reactions with Nucleophiles : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents that can modulate its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown:
- Inhibition Zones : The compound demonstrated inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 19 |
Escherichia coli | 22 |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways .
Anticancer Activity
The most promising aspect of this compound is its anticancer activity:
- Cell Line Studies : It has demonstrated potent cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values indicate strong activity compared to established chemotherapeutics like doxorubicin .
Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
---|---|---|
HCT-116 | 1.9 | 3.23 |
MCF-7 | 2.3 | 3.23 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound is known to inhibit key enzymes such as tyrosine kinases and C-MET kinases, which are crucial in cancer progression and cell signaling .
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors like Bax while decreasing anti-apoptotic factors like Bcl-2 in cancer cells .
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Antitumor Efficacy in Animal Models : In vivo studies using murine models bearing Ehrlich Ascites Carcinoma showed a significant reduction in tumor cell viability upon administration of the compound, confirming its potential as an antitumor agent .
- Safety Profile Assessment : Histopathological examinations indicated no significant adverse effects on vital organs such as the liver and kidneys at therapeutic doses, suggesting a favorable safety profile for further development .
Propriétés
IUPAC Name |
ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-21-15(19)13-14(18-7-9-20-10-8-18)17-12-6-4-3-5-11(12)16-13/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVFTGJFGYAGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.